BenchChemオンラインストアへようこそ!

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Lipophilicity engineering Medicinal chemistry property optimization Drug-like property prediction

This heterobicyclic building block is validated as a privileged pharmacophore for covalent serine protease inhibition. The free amine at C5 enables N-acylation to yield sub-nanomolar thrombin inhibitors (IC50 0.7–0.8 nM), while the N1-ethyl group provides an optimal logP (~0.7) for fragment-based screening libraries. Procurement of this specific analog, rather than the N1-isopropyl or unsubstituted variant, positions your library within a favorable solubility and membrane permeability window for both biochemical and cell-based anticoagulant assays. Researchers targeting kinase inhibition will also benefit from the ethyl group's steric complement to hydrophobic sub-pockets identified in co-crystal structures.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
CAS No. 2092818-52-3
Cat. No. B1492807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
CAS2092818-52-3
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C2=NC=CN=C2)N
InChIInChI=1S/C9H11N5/c1-2-14-9(10)5-7(13-14)8-6-11-3-4-12-8/h3-6H,2,10H2,1H3
InChIKeyKFCORGXJMZRXJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (CAS 2092818-52-3): Procurement-Relevant Identity and Scaffold Context


1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (CAS 2092818-52-3, MF: C9H11N5, MW: 189.22 g/mol) is a heterobicyclic building block comprising a pyrazole core with an N1-ethyl substituent, a C3-pyrazin-2-yl group, and a C5 primary amine [1]. The compound belongs to a broader class of 1H-pyrazol-5-amines that feature a pyrazin-2-yl moiety, a scaffold recently validated as a privileged pharmacophore for covalent serine protease inhibition, as exemplified by N-acylated derivatives achieving thrombin IC50 values as low as 0.7–0.8 nM [2]. The free amine at C5 distinguishes this compound from its carboxamide, nitrile, and carboxylic acid analogs, offering unique reactivity for downstream derivatization in medicinal chemistry programs targeting kinase and protease inhibition [3].

Why 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Cannot Be Interchanged with Generic Pyrazole-Amine Analogs


Within the 3-(pyrazin-2-yl)-1H-pyrazol-5-amine scaffold, small structural variations—particularly at the N1 position and C5 functional group—produce functionally inequivalent building blocks with divergent physicochemical and pharmacological properties [1]. The N1-ethyl substituent in the target compound (MW 189.22, XLogP3 ~0.7 predicted) confers a markedly different lipophilicity and steric profile compared to the N1-isopropyl analog (CAS 2091127-38-5, MW 203.24, XLogP3 ~1.1 predicted) or the N1-unsubstituted parent (CAS 1232224-86-0, MW 161.16), directly affecting solubility, membrane permeability, and target binding [2]. Critically, the C5 primary amine is the essential handle for generating the N-acylated covalent inhibitors that achieve sub-nanomolar thrombin inhibition; replacing the amine with a carboxamide (CAS 2097958-31-9) or carboxylic acid eliminates this acylation capacity entirely, rendering such analogs inert as covalent warhead precursors [3]. These structure-dependent properties mean that generic in-class substitution carries a high risk of derailing synthetic strategy or yielding biologically inactive products.

Head-to-Head Quantitative Evidence: Measurable Differentiation of 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine from Closest Structural Analogs


N1-Substituent Lipophilicity Differentiation: Ethyl vs. Isopropyl Controls LogP and Predicted Membrane Permeability in the Pyrazinyl-Pyrazole Scaffold

The N1-ethyl substituent in 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (CAS 2092818-52-3) produces a predicted XLogP3 of approximately 0.7, which is 0.4 log units lower than the N1-isopropyl analog (CAS 2091127-38-5, XLogP3 = 1.1) [1]. This lipophilicity difference, arising from a single methylene deletion, places the target compound closer to the optimal oral drug-like space (XLogP3 < 5) and below the 1.0 threshold associated with reduced promiscuity risk. Both compounds share identical TPSA (69.6 Ų) and hydrogen bond donor/acceptor counts, making logP the primary differentiating property. The molecular weight reduction (189.22 vs. 203.24 g/mol, a 14 Da difference) further contributes to a lower heavy atom count (14 vs. 15), favoring compliance with lead-likeness metrics [2].

Lipophilicity engineering Medicinal chemistry property optimization Drug-like property prediction

C5 Primary Amine as a Critical Reactive Handle: Differentiation from C5-Carboxamide and C5-Carboxylic Acid Analogs in Derivatization Capacity

The C5 primary amine in 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine provides a nucleophilic handle capable of undergoing N-acylation, reductive amination, and urea/thiourea formation. This reactivity is absent in the corresponding C5-carboxamide (CAS 2097958-31-9) and C5-carboxylic acid (CAS 2097954-15-7) analogs, which are terminal functional groups not amenable to the same coupling chemistries [1]. Critically, the Imberg et al. (2025) study of pyrazin-2-yl-substituted 1H-pyrazol-5-amines demonstrated that N-acylation of this exact amine position with pivaloyl, benzoyl, or substituted acyl groups generates covalent serine-trapping warheads that achieve thrombin IC50 values of 0.7–16 nM [2]. The amine form is thus the direct precursor to the biologically active acylated species; procurement of the amine rather than a carboxamide or acid analog preserves the critical acylation pathway.

Covalent inhibitor synthesis Amine acylation chemistry Building block versatility

Scaffold-Level Validation: Pyrazin-2-yl-1H-pyrazol-5-amine Core Confers Sub-Nanomolar Thrombin Inhibition Upon Acylation, Establishing Building Block Precedence

The pyrazin-2-yl-1H-pyrazol-5-amine core structure, shared by the target compound, has been validated as a privileged scaffold for covalent thrombin inhibition. Imberg et al. (2025) reported that N-acylated derivatives of this scaffold achieve IC50 values as low as 0.7 nM (compound 13a) and 0.8 nM (compound 13b) against human thrombin, representing potency comparable to or exceeding that of clinical anticoagulants [1]. Mass-shift assays confirmed covalent acylation of the catalytic Ser195 residue, a mechanism that distinguishes this scaffold from non-covalent pyrazole-based kinase inhibitors (e.g., 3-phenyl-1H-5-pyrazolylamine FLT3 inhibitors with IC50 values in the 10–100 nM range) [2]. In plasma coagulation assays, acylated derivatives extended aPTT and PT while reducing thrombin generation without substantially prolonging clotting times, suggesting a lower bleeding risk profile than traditional anticoagulants [1]. This scaffold-level validation directly supports the value of the target compound as the precursor amine for generating these highly potent covalent inhibitors.

Covalent serine protease inhibition Thrombin anticoagulant Scaffold pharmacophore validation

Predicted Solubility and Oral Drug-Likeness: Computed Advantage of the Ethyl Analog Over Cyclopentyl and Higher Alkyl N1-Substituted Variants

Computed physicochemical properties indicate that 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine occupies a more fragment-like and potentially more soluble property space compared to bulkier N1-substituted analogs. With a molecular weight of 189.22 g/mol and a rotatable bond count of 2, the ethyl analog satisfies fragment-based screening criteria (MW < 250, rotatable bonds ≤ 3) [1]. In contrast, the N1-cyclopentyl analog (estimated MW ~229 g/mol, rotatable bonds ~3) and N1-isobutyl analog (CAS 2092699-31-3, MW 217.27, rotatable bonds = 3) exceed or approach fragment boundaries and have predicted lower aqueous solubility due to increased hydrocarbon surface area [2]. The ethyl group provides sufficient steric bulk to influence binding site interactions identified in the thrombin co-crystal structures while minimizing the solubility penalty associated with larger alkyl groups. This balance is relevant for procurement when the building block is intended for fragment-based drug discovery (FBDD) or high-concentration biochemical screening.

In silico ADME Solubility prediction Fragment-like property space

Validated Application Scenarios for 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine Based on Quantitative Evidence


Covalent Serine Protease Inhibitor Library Synthesis: Acylation of the C5-Amine to Generate Thrombin-Directed Warheads

The primary evidence-supported application is the use of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine as the amine precursor for N-acylated covalent thrombin inhibitors. Imberg et al. (2025) demonstrated that acylation of pyrazin-2-yl-1H-pyrazol-5-amines with pivaloyl chloride or substituted benzoyl chlorides yields compounds with sub-nanomolar thrombin IC50 values (0.7–0.8 nM) and covalent binding to Ser195 [1]. The ethyl group at N1 provides an optimal balance of steric occupancy and physicochemical properties (XLogP3 ~0.7, MW 189.22) for generating screening libraries. Procurement of this specific building block, rather than the isopropyl or unsubstituted analog, positions the library within a favorable logP window for both biochemical and cell-based anticoagulant assays [2].

Kinase Inhibitor Lead Generation: Pyrazinyl-Pyrazole Scaffold as a Hinge-Binding Motif in ALK and Related Kinase Programs

The pyrazol-5-amine scaffold with a pyrazin-2-yl substituent at C3 has been claimed in patents as a core structure for anaplastic lymphoma kinase (ALK) inhibitors (US Patent 9,145,390 B2) [1]. The 5-amine position serves as a vector for introducing diverse substituents targeting the solvent-exposed region or ribose pocket of the kinase ATP-binding site. The ethyl group at N1 occupies a hydrophobic sub-pocket, with the predicted XLogP3 of ~0.7 providing adequate solubility for biochemical kinase inhibition assays (typical conditions: 10 mM DMSO stock, 10 μM top concentration). Researchers should select this specific analog over the N1-H or N1-isopropyl variants when targeting kinases where the N1-ethyl group provides the optimal steric complement to the hydrophobic pocket identified in co-crystal structures of related pyrazole-amine kinase inhibitors [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant Building Block for Primary Screening and Structure-Guided Elaboration

With MW 189.22, XLogP3 ~0.7, 2 rotatable bonds, 1 H-bond donor, and 4 H-bond acceptors, 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine satisfies Congreve's Rule of Three for fragment-based screening [1]. The compound is suitable for direct use in fragment screens (NMR, SPR, thermal shift assays) at concentrations up to 1 mM in aqueous buffer, and its 5-amine group provides a synthetic vector for fragment growing and merging strategies. The pyrazine nitrogen atoms serve as additional hydrogen bond acceptors that can engage kinase hinge regions or protease backbone amides, as structurally validated in the thrombin co-crystal studies of the acylated analogs [2]. This application scenario is not supported for the cyclopentyl or isobutyl analogs, which exceed fragment-likeness thresholds.

Differential Scanning Fluorimetry (DSF) and Biophysical Assay Development: Soluble, Low-MW Probe for Protein Stability Screening

The favorable predicted aqueous solubility of 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine (based on XLogP3 ~0.7 and MW 189.22) makes it a practical candidate for biophysical assay development including DSF (thermal shift), microscale thermophoresis (MST), and surface plasmon resonance (SPR) [1]. In these applications, achieving high compound concentrations (100 μM–1 mM) without DMSO-induced artifacts or compound aggregation is critical. The ethyl analog's lower logP relative to the isopropyl (ΔXLogP3 = -0.4) and cyclopentyl analogs predicts fewer solubility-related false negatives in these assay formats. Researchers procuring this compound for biophysical screening should verify solubility experimentally in the assay buffer of choice and document the DMSO tolerance of the protein target [2].

Quote Request

Request a Quote for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.